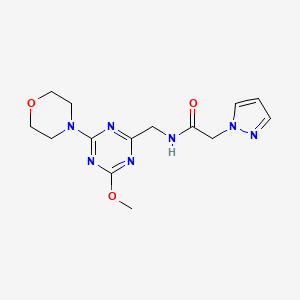

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted at the 4-position with a methoxy group and at the 6-position with a morpholino moiety. A methylene group bridges the triazine’s 2-position to an acetamide functionalized with a 1H-pyrazol-1-yl group.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O3/c1-23-14-18-11(9-15-12(22)10-21-4-2-3-16-21)17-13(19-14)20-5-7-24-8-6-20/h2-4H,5-10H2,1H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCRGIHLQQEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core triazine ring. One common approach is the reaction of cyanuric chloride with morpholine to form the morpholino-substituted triazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The triazine ring can be reduced to form amines.

Substitution: The pyrazolyl and acetamide groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 4-methoxy-6-morpholino-1,3,5-triazin-2-yl hydroxyl derivative.

Reduction: 4-methoxy-6-morpholino-1,3,5-triazin-2-yl amine derivative.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their function and leading to cell death.

Medicine: In medicine, this compound is being studied for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities :

- The triazine ring may contribute to stability and π-π stacking interactions in biological systems.

Structural Differences :

- Linker and Terminal Groups: The target compound uses a methyl-acetamide-pyrazole linker, whereas 4d employs a hydrazono-phenol group. 4d includes bulky 2,6-di-tert-butylphenol, which may enhance lipophilicity and steric hindrance compared to the pyrazole-acetamide in the target compound.

Table 1: Structural and Functional Comparison with 4d

| Feature | Target Compound | Compound 4d |

|---|---|---|

| Core Structure | 1,3,5-Triazin-2-yl | 1,3,5-Triazin-2-yl |

| Substituents | 4-Methoxy, 6-morpholino | 4-Methoxy, 6-morpholino |

| Linker | Methyl-acetamide | Hydrazono |

| Terminal Group | 1H-Pyrazol-1-yl | 2,6-Di-tert-butylphenol |

| Biological Activity | Not reported | Antiproliferative (preliminary) |

Comparison with Compound 167 (Indazol-Pyridin Hybrid)

Structural Similarities :

- Both compounds contain a pyrazole-acetamide moiety, which is critical for hydrogen bonding and target engagement in many drug candidates.

Structural Differences :

- Core Heterocycles :

- Compound 167 features a pyridin-indazol scaffold with additional substituents (e.g., chloro, methylsulfonamido), making it far more complex.

- The target compound’s triazine core is simpler and may offer synthetic accessibility.

Comparison with N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide

Structural Similarities :

- Both compounds incorporate pyrazole-acetamide groups, which are versatile in medicinal chemistry for modulating solubility and target affinity.

Structural Differences :

- Substituents: The pyrimidine compound includes 2-furyl and 4-methylpiperazinyl groups, which may enhance metabolic stability compared to the target’s morpholino and methoxy groups.

Table 2: Key Differences in Heterocyclic Cores

| Property | Target Compound (Triazine) | Pyrimidine-Based Compound |

|---|---|---|

| Aromatic System | 1,3,5-Triazine (electron-deficient) | Pyrimidine (moderate electron deficiency) |

| Common Applications | Anticancer, antimicrobial | Kinase inhibition, antiviral |

| Solubility | Moderate (morpholino enhances solubility) | Higher (piperazine and furyl may improve) |

Data Gaps :

- Biological data (e.g., IC₅₀ values, toxicity) for the target compound are absent in the provided evidence.

- Synthetic methodologies for the target compound require elaboration to assess scalability.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Triazine moiety : Contributes to its interaction with biological targets.

- Morpholino ring : Enhances solubility and bioavailability.

- Pyrazole group : Known for various biological activities.

The molecular formula is , and it has a molecular weight of approximately 349.4 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes involved in metabolic pathways. The structure allows for:

- Hydrophobic interactions : Important for binding to target proteins.

- Hydrogen bonding : Facilitates specificity in target interactions.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit notable anticancer properties. For instance:

- In vitro studies : Showed that similar triazine derivatives have significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF7) cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary evaluations suggest effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the inhibition of bacterial enzymes essential for cell wall synthesis.

Neuropharmacological Effects

Some studies have indicated that triazine derivatives may possess neuropharmacological activities. For example:

- Monoamine oxidase inhibition : Certain derivatives showed comparable activity to standard inhibitors like clorgyline, suggesting potential in treating mood disorders .

Case Studies

- Synthesis and Evaluation : A study synthesized various triazine derivatives, including the target compound, and evaluated their biological activities. The results indicated promising anticancer activity with minimal toxicity .

- Structure–Activity Relationship (SAR) : SAR studies highlighted that modifications in the morpholino group significantly influenced the compound's potency against cancer cell lines. The presence of electron-donating groups was crucial for enhancing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.